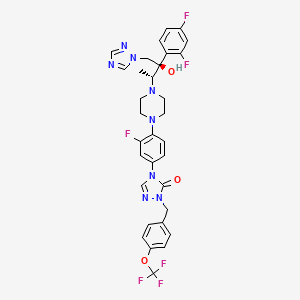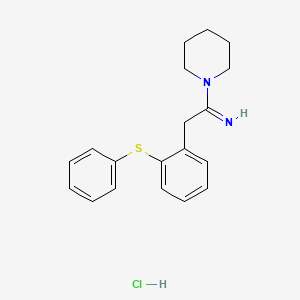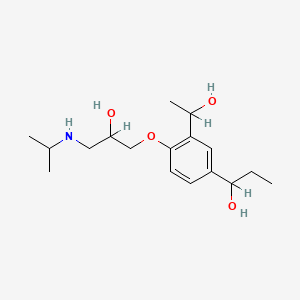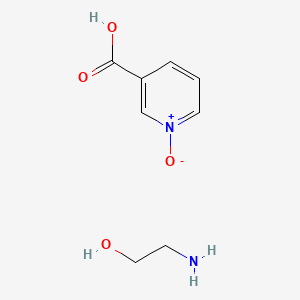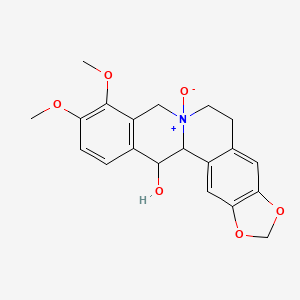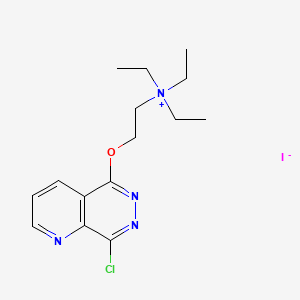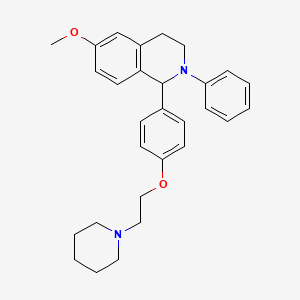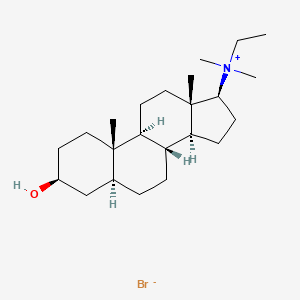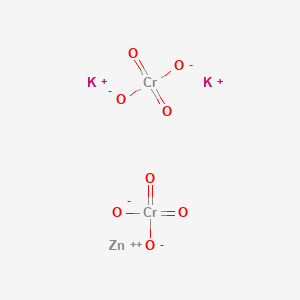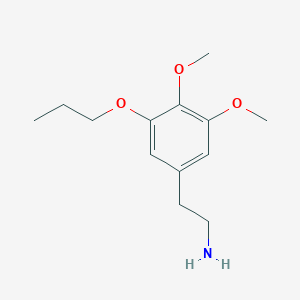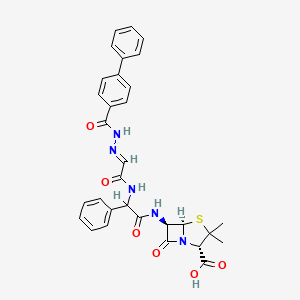
4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((((((1,1'-biphenyl)-4-ylcarbonyl)hydrazono)acetyl)amino)phenylacetyl)amino)-3,3-dimethyl-7-oxo-, (2S-(2-alpha,5-alpha,6-beta(S*)))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thia-1-azabicyclo(320)heptane-2-carboxylic acid, 6-(((((((1,1’-biphenyl)-4-ylcarbonyl)hydrazono)acetyl)amino)phenylacetyl)amino)-3,3-dimethyl-7-oxo-, (2S-(2-alpha,5-alpha,6-beta(S*))) is a complex organic compound with significant applications in various scientific fields
Vorbereitungsmethoden
The synthesis of 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((((((1,1’-biphenyl)-4-ylcarbonyl)hydrazono)acetyl)amino)phenylacetyl)amino)-3,3-dimethyl-7-oxo-, (2S-(2-alpha,5-alpha,6-beta(S*))) involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. The synthetic routes typically involve:
Formation of the bicyclic core: This step often includes cyclization reactions under specific conditions.
Functionalization: Introduction of various functional groups through reactions such as acylation, amidation, and hydrazonation.
Industrial production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Major products: The reactions typically yield derivatives with modified functional groups, enhancing the compound’s properties for specific applications.
Wissenschaftliche Forschungsanwendungen
4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((((((1,1’-biphenyl)-4-ylcarbonyl)hydrazono)acetyl)amino)phenylacetyl)amino)-3,3-dimethyl-7-oxo-, (2S-(2-alpha,5-alpha,6-beta(S*))) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects through specific molecular interactions:
Molecular targets: It may interact with enzymes, receptors, or other biomolecules.
Pathways involved: The compound can modulate biochemical pathways, leading to desired therapeutic effects or industrial applications.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((((((1,1’-biphenyl)-4-ylcarbonyl)hydrazono)acetyl)amino)phenylacetyl)amino)-3,3-dimethyl-7-oxo-, (2S-(2-alpha,5-alpha,6-beta(S*))) stands out due to its unique structural features and versatile applications. Similar compounds include:
Penicillins: Known for their antibiotic properties.
Cephalosporins: Another class of antibiotics with a similar bicyclic core.
Carbapenems: Broad-spectrum antibiotics with a different set of functional groups.
This compound’s distinct structure and reactivity make it a valuable subject of study in various scientific disciplines.
Eigenschaften
CAS-Nummer |
143729-89-9 |
|---|---|
Molekularformel |
C31H29N5O6S |
Molekulargewicht |
599.7 g/mol |
IUPAC-Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-phenyl-2-[[(2E)-2-[(4-phenylbenzoyl)hydrazinylidene]acetyl]amino]acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C31H29N5O6S/c1-31(2)25(30(41)42)36-28(40)24(29(36)43-31)34-27(39)23(20-11-7-4-8-12-20)33-22(37)17-32-35-26(38)21-15-13-19(14-16-21)18-9-5-3-6-10-18/h3-17,23-25,29H,1-2H3,(H,33,37)(H,34,39)(H,35,38)(H,41,42)/b32-17+/t23?,24-,25+,29-/m1/s1 |
InChI-Schlüssel |
BBIFROPXHXCFHG-TXRIQHHCSA-N |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)/C=N/NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)O)C |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C=NNC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


